Piperaquine
Descripción general
Descripción
Piperaquine is an antimalarial drug used to treat and prevent malaria in humans and animals. It is a member of the 4-aminoquinoline drug class and is closely related to chloroquine and mefloquine. Piperaquine is a potent and long-acting antimalarial drug that has been used in combination with other drugs to treat uncomplicated malaria in humans since the 1950s. It has been used in combination with dihydroartemisinin (DHA) since the 1990s in the form of the fixed-dose combination drug dihydroartemisinin-piperaquine (DHA-PPQ). The combination of DHA and piperaquine is one of the most widely used antimalarial drugs in Africa, Asia, and Latin America.
Aplicaciones Científicas De Investigación
Application in Malaria Treatment
Scientific Field
Summary of the Application
Piperaquine is used in combination with dihydroartemisinin, one of the five Artemisinin-based combination therapies (ACTs) recommended by the World Health Organization for the treatment of uncomplicated Plasmodium falciparum malaria .
Methods of Application or Experimental Procedures
The study utilized a population-based pharmacokinetic approach to optimize the antimalarial treatment regimen for piperaquine . Individual plasma piperaquine concentration-time data from 11 clinical studies (8,776 samples from 728 individuals) in adults and children with uncomplicated malaria and healthy volunteers were collated and standardized .
Results or Outcomes
The study found that body weight influenced clearance and volume parameters significantly, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens . The study also identified a mean (95% confidence interval) increase of 23.7% (15.8%–32.5%) in piperaquine bioavailability between each piperaquine dose occasion .
Application in Drug Detection
Scientific Field
Biochemistry and Drug Development
Summary of the Application
Piperaquine is used in structure-switching aptamer sensors for the specific detection of piperaquine and mefloquine, two slow-clearing partner drugs in current first-line artemisinin-based combination therapies (ACTs) .
Methods of Application or Experimental Procedures
Highly selective DNA aptamers were identified that bind piperaquine and mefloquine with dissociation constants (Kd’s) measured in the low nanomolar range via two independent methods . The aptamers were isolated from a library of single-stranded DNA molecules using a capture–systematic evolution of ligands by exponential enrichment (SELEX) technique and then adapted into structure-switching aptamer fluorescent sensors .
Results or Outcomes
The sensor performance was optimized for the detection of drug from human serum and crushed tablets, resulting in two sensing platforms . The patient sample platform was validated against an LC-MS standard drug detection method in samples from healthy volunteers and patients with malaria .
Application in Comparative Efficacy Studies
Summary of the Application
Piperaquine is used in comparative efficacy studies to evaluate its effectiveness against other antimalarial drugs. For instance, a study compared the efficacy of dihydroartemisinin-piperaquine (DHA-PQ) versus artemether-lumefantrine (AL) for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa .
Methods of Application or Experimental Procedures
The study was a systematic review and meta-analysis of randomized control trials comparing the efficacy of DHA-PQ and AL for the treatment of uncomplicated falciparum malaria in African children .
Results or Outcomes
The study found that DHA-PQ reduces new infection and recrudescence on days 28 and 42 more than AL. This may trigger DHA-PQ to become a first-line treatment option .
Application in Toxicity Studies
Scientific Field
Summary of the Application
Piperaquine is used in toxicity studies to evaluate its safety profile. Studies in monkeys and dogs have shown some hepatotoxicity and reversible depression in white blood cells and neutrophils .
Methods of Application or Experimental Procedures
The study involved administering piperaquine to monkeys and dogs and monitoring for any adverse effects .
Results or Outcomes
The study found that piperaquine can cause some hepatotoxicity and reversible depression in white blood cells and neutrophils. Additional observations include infiltration of macrophages with intracytoplasmic basophilic granular material consistent with phospholipidosis and degenerative lesions in numerous organs and tissues .
Application in Population Pharmacokinetic Studies
Scientific Field
Summary of the Application
Piperaquine is used in population pharmacokinetic studies to optimize the antimalarial treatment regimen for piperaquine .
Methods of Application or Experimental Procedures
The study utilized a population-based pharmacokinetic approach. Individual plasma piperaquine concentration-time data from 11 clinical studies (8,776 samples from 728 individuals) in adults and children with uncomplicated malaria and healthy volunteers were collated and standardized .
Results or Outcomes
Application in Anticancer Research
Scientific Field
Summary of the Application
Piperaquine is used in anticancer research. Studies have observed the therapeutic potential of piperaquine against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
Methods of Application or Experimental Procedures
The study involved treating cancer cells with piperaquine and monitoring the effects on various signaling pathways essential for the establishment of cancers .
Results or Outcomes
The study found that piperaquine leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
Direcciones Futuras
: The efficacy of dihydroartemisinin-piperaquine and artemether-lumefantrine with and without primaquine on Plasmodium vivax recurrence: A systematic review and individual patient data meta-analysis : Efficacy and Safety of Artemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria in African Children: A Systematic Review and Meta-Analysis : Frontiers | Efficacy and Safety of Artemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria in African Children: A Systematic Review and Meta-Analysis : Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis : Efficacy of dihydroartemisinin-piperaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa: a systematic review and meta-analysis of randomized control trials
Propiedades
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRHFBCYFMIWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193825 | |
Record name | Piperaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of piperaquine inhibition of the haem detoxification pathway is unknown but is expected to be similar to that of [DB00608]. | |
Record name | Piperaquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Piperaquine | |
CAS RN |
4085-31-8 | |
Record name | Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4085-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperaquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperaquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piperaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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